molecular formula C11H21ClN2O4 B2765349 (2S,4R)-1-[(2S)-2-Amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride CAS No. 1955474-62-0

(2S,4R)-1-[(2S)-2-Amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B2765349
CAS RN: 1955474-62-0
M. Wt: 280.75
InChI Key: FOIBBJYWXJMKDM-ARIDFIBWSA-N
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Description

This compound is a chemical reagent used in the synthesis of PROTAC compounds that mediate the degradation of oncogenic c-ABL and BCR-ABL . It is also known as VHL ligand 1 and is a building block in the synthesis of proteolysis-targeting chimera technologies (PROTACs) .


Molecular Structure Analysis

The molecular formula of this compound is C22H31ClN4O3S, and it has a molecular weight of 467.03 . The specific structure details are not available in the search results.


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Antibacterial Agents

One of the primary applications of analogues of this compound is in the development of antibacterial agents. For instance, the synthesis and antibacterial activity of various pyridonecarboxylic acids, which are closely related to the mentioned compound, have been studied. These compounds have shown significant in vitro and in vivo antibacterial screenings, indicating their potential as antibacterial agents (Egawa et al., 1984).

Molecular Hinge Applications

The compound's analogues have been utilized as molecular hinges in peptide synthesis. For example, serine, threonine-derived oxazolidine, and cysteine-derived thiazolidinecarboxylic acids, known as pseudo-prolines, serve as solubilizing building blocks in peptide synthesis. These compounds significantly impact the cis/trans ratio of adjacent amide bonds in solution, demonstrating their importance in peptide structure and function (Dumy et al., 1997).

Synthesis and Reactivity Studies

Research on the synthesis and reactivity of bis(ethane-1,2-diamine)(pyrrole-2-carboxylato)cobalt(III) ion showcases the reactivity of chelated 4-hydroxypyrrolidine-2-carboxylic acid bound to cobalt(III) ion, which is chemically related to the queried compound. This study provides insights into the oxidation processes of chelated amino acids to imino acids, highlighting the compound's utility in synthetic chemistry (Hammershøi et al., 1991).

Neuroprotection and Metabotropic Glutamate Receptors

Another application area is in neuroprotection, where analogues of the compound, specifically aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), have been identified as potent and highly selective agonists of metabotropic glutamate receptor subtypes mGlu2 and -3. These compounds have demonstrated the ability to protect neurons against excitotoxic degeneration, encouraging the search for potent, selective, and systemically active mGlu2/3 receptor agonists as neuroprotective drugs (Battaglia et al., 1998).

Supramolecular Chemistry

Finally, the synthesis and antimicrobial evaluation of novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids, although not directly related to the queried compound, represent an area of research focused on the development of antimicrobial agents. These studies contribute to the understanding of the antimicrobial properties of novel compounds and their potential applications in combating bacterial infections (Shastri & Post, 2019).

Mechanism of Action

The compound is used as a ligand in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and proteolysis-targeting chimeras (PROTAC) technology . This compound is part of some VHL-based PROTACs .

Safety and Hazards

The safety data sheet for a similar compound suggests that if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, it should be washed off with soap and plenty of water . In case of eye contact, it should be rinsed thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)8(12)9(15)13-5-6(14)4-7(13)10(16)17;/h6-8,14H,4-5,12H2,1-3H3,(H,16,17);1H/t6-,7+,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIBBJYWXJMKDM-ARIDFIBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1955474-62-0
Record name (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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